A Technical Guide to the Physicochemical Properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Key Building Block for Drug Discovery
A Technical Guide to the Physicochemical Properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: A Key Building Block for Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, a chiral amino alcohol building block of significant interest in medicinal chemistry. The precise three-dimensional arrangement of its functional groups—a primary amine, a primary alcohol, and a tetrahydropyran (THP) ring—offers a valuable scaffold for designing novel therapeutic agents. Understanding its fundamental properties, such as ionization constant (pKa), lipophilicity (logP/D), and solubility, is paramount for its effective application in drug development. This document details both the known characteristics of the molecule and the authoritative, field-proven experimental protocols for their determination, providing researchers with the necessary framework to integrate this compound into their discovery pipelines.
Molecular Identity and Structural Attributes
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a stereochemically defined molecule where the syn relationship between the aminomethyl group at C4 and the hydroxyl group at C3 is critical to its utility as a scaffold.
Table 1: Compound Identification and Core Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | - |
| CAS Number | 2306249-08-9 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Physical Form | Semi-solid | |
| Computed XLogP3 | -0.5 | [2] |
| Stereochemistry | (3S, 4R) | - |
Note: The Computed XLogP3 value is for the enantiomer ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, but is expected to be identical for the specified (3S,4R) enantiomer.[2]
Critical Physicochemical Parameters: Theory and Implication
The physicochemical profile of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) properties. For a molecule like ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, the interplay between its basic amine and polar alcohol and ether functionalities is key.
Ionization Constant (pKa)
The primary aliphatic amine in the molecule is a basic center, meaning it will exist in a protonated, cationic form at physiological pH (approx. 7.4). The pKa value quantifies the equilibrium between the neutral and protonated forms.
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Expert Insight: Knowledge of the pKa is non-negotiable. It governs aqueous solubility, membrane permeability, and receptor-binding interactions, which are often ionic in nature. A typical primary amine of this type is expected to have a pKa in the range of 9-10. Experimental verification is essential, as the inductive effects from the adjacent hydroxyl and ether oxygen can subtly influence this value.
Lipophilicity (logP and logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic behavior.
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Partition Coefficient (logP): This describes the partitioning of the neutral species between n-octanol and water.
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Distribution Coefficient (logD): This is the effective lipophilicity at a specific pH, accounting for all ionic and neutral species. For a basic compound like this, logD will be significantly lower than logP at pH values below its pKa.
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Expert Insight: The computed XLogP3 of -0.5 suggests the neutral form of the molecule is hydrophilic.[2] This is expected due to the presence of the amine and alcohol groups. The key parameter for drug development is the logD at physiological pH 7.4 (logD₇.₄). Given the expected pKa of ~9-10, the molecule will be predominantly protonated and even more hydrophilic at this pH, leading to a very low or negative logD₇.₄. This high hydrophilicity may be advantageous for solubility but could present challenges for passive membrane permeability.
Experimental Determination Protocols
To ensure scientific integrity, computed values must be confirmed by robust experimental data. The following section details authoritative, step-by-step protocols for determining the key physicochemical properties.
Workflow for Physicochemical Characterization
The logical flow of characterization ensures that data from one experiment appropriately informs the next. For instance, solubility and pKa must be known to select the correct buffer conditions for logP determination.
Caption: Workflow for the physicochemical characterization of the target compound.
Protocol: pKa Determination by Potentiometric Titration
This method is the gold standard for pKa determination, relying on monitoring pH changes upon the addition of a titrant.[3][4][5]
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Causality: The choice of potentiometric titration is based on its accuracy and the presence of a clear basic functional group in the molecule. The gradual neutralization of the amine by an acid titrant allows for the precise identification of the half-equivalence point, where pH equals the pKa.[3][6]
Step-by-Step Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[3]
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Sample Preparation: Accurately weigh approximately 5-10 mg of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. The final concentration should be around 1-10 mM.[3] To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[3]
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Titration: Place the solution in a thermostated vessel with gentle stirring. Purge the solution with nitrogen to prevent absorption of atmospheric CO₂.[3] Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).
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Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Decrease the aliquot volume significantly near the inflection point of the titration curve to obtain high-resolution data in this region.[6]
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Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region). For higher accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.[5][6]
Protocol: logP Determination by Shake-Flask Method (OECD 107)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[7][8] It directly measures the concentration of the analyte in both n-octanol and aqueous phases after equilibrium is reached.
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Causality: To measure the true logP of the neutral species, the pH of the aqueous phase must be adjusted to a value where the compound is overwhelmingly non-ionized. For a base, this means using a buffer with a pH at least 2 units above the pKa.[9] This suppresses the protonated form, ensuring that only the partitioning of the neutral molecule is measured.
Step-by-Step Methodology:
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Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., pH 11-12, adjusted with a non-interfering base) and pre-saturate the buffer with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the compound in pre-saturated n-octanol. The final concentration in either phase should not exceed 0.01 M.
-
Partitioning: In a suitable vessel, combine known volumes of the pre-saturated n-octanol (containing the compound) and the pre-saturated aqueous buffer. Prepare at least three replicates with different volume ratios (e.g., 1:1, 2:1, 1:2 n-octanol:water).[7]
-
Equilibration: Agitate the vessels at a constant temperature (20-25 °C) until equilibrium is reached (e.g., 24 hours).[7]
-
Phase Separation: Separate the two phases by centrifugation to prevent the formation of emulsions or micro-droplets, which is a common source of error.[7][9]
-
Quantification: Accurately determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., LC-MS or GC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase (P = Cₒ꜀ₜ / Cₐᵩ). The final logP is reported as the average of the base-10 logarithm of the P values from the replicates. The results should fall within a range of ± 0.3 log units.[7]
Conclusion
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is a hydrophilic, basic building block with significant potential in drug discovery. Its physicochemical properties are dominated by a primary amine (expected pKa ~9-10) and polar functional groups, leading to high aqueous solubility and low lipophilicity in its neutral state (computed XLogP3 -0.5). At physiological pH, it will exist almost exclusively as a protonated cation, further increasing its hydrophilicity. While this profile is beneficial for solubility, it requires careful consideration for strategies aimed at achieving cell permeability. The experimental protocols outlined in this guide provide a robust framework for researchers to accurately determine the critical pKa, logP, and solubility values, enabling data-driven decisions in the design and optimization of novel therapeutics based on this valuable scaffold.
References
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol | 2306249-08-9.
- Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol.
- Šatínský, D., & Solich, P. (2010). Development of Methods for the Determination of pKa Values. Critical Reviews in Analytical Chemistry, 40(3), 128-154.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86332669, ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.
- BLDpharm. (n.d.). 2306249-08-9|((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol.
- ECETOC. (n.d.). APPENDIX B: MEASUREMENT OF PARTITIONING (KOW).
- Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water).
- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water), Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 943-950.
- Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water.
- Sigma-Aldrich. (n.d.). [(3S,4R)-4-aminotetrahydropyran-3-yl]methanol.
- OECD. (1995). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 107. Paris: OECD Publishing.
- East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
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